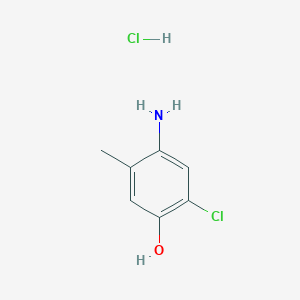
4-Amino-2-chloro-5-methylphenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-chloro-5-methylphenol hydrochloride, also known as Sulfachloropyridazine Sodium, is a white crystalline powder . It is commonly used as a disinfectant, an antibacterial agent, and an intermediate in the synthesis of other organic compounds.
Synthesis Analysis
The synthesis of 4-chloro-2-aminophenol, a compound similar to this compound, involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method .Molecular Structure Analysis
The molecular formula of this compound is C7H9Cl2NO . The InChI code for this compound is 1S/C7H8ClNO.ClH/c1-4-2-5(8)6(9)3-7(4)10;/h2-3,10H,9H2,1H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 194.06 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antimicrobial and Antidiabetic Activities
- Synthesis of Derivatives : Derivatives of 4-aminophenol, such as 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol, have been synthesized and characterized. These compounds exhibit broad-spectrum antimicrobial activities against various strains of bacteria and fungi. Additionally, they show significant inhibition of enzymes linked to diabetes, demonstrating potential antidiabetic properties. DNA interaction studies with these compounds suggest their potential as anticancer agents (Rafique et al., 2022).
Environmental Degradation and Toxicity
- Degradation Studies : Research on the degradation of 4-chloro 2-aminophenol, a compound structurally related to 4-Amino-2-chloro-5-methylphenol hydrochloride, has been conducted using hydrodynamic cavitation, UV photolysis, and ozonation. These methods have proven effective in reducing the toxicity of this compound, indicating potential environmental applications for the degradation of toxic organic compounds (Barik & Gogate, 2016).
Antioxidant and Radical Scavenging Properties
- Phenolic Compounds as Antioxidants : Phenolic compounds, including derivatives of aminophenol, have been studied for their antioxidant properties. These compounds, such as 5-aminosalicylate, show potent radical scavenging activity and inhibit lipid peroxidation, suggesting their use as antioxidants in various applications (Dinis, Maderia, & Almeida, 1994).
Anticancer and Antiproliferative Effects
- Antiproliferative Activity : The reaction between lawsone and aminophenol derivatives, including 4-chloro-2-aminophenol, has led to the formation of compounds with antiproliferative properties. These compounds have shown effectiveness against cancer cell lines, highlighting their potential use in cancer research (Kathawate et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Schiff base compounds derived from aminophenol derivatives, such as 4-{[(1Z)-(2-chloroquinolin-3-yl)methylene]amino} phenol, have been investigated for their corrosion inhibition effects on mild steel in acidic solutions. These studies suggest potential industrial applications in protecting metals from corrosion (Prabhu et al., 2008).
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
4-amino-2-chloro-5-methylphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-4-2-7(10)5(8)3-6(4)9;/h2-3,10H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDHUKULTOVSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2225147-61-3 |
Source


|
| Record name | 4-amino-2-chloro-5-methylphenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2693141.png)


![3-(4-bromobenzyl)-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693146.png)
![5-[(2,6-Dichlorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B2693147.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2693150.png)

![methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B2693157.png)

![Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693159.png)
![4-(4-methoxyphenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2693161.png)

